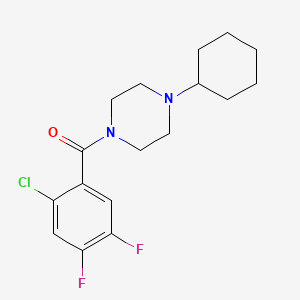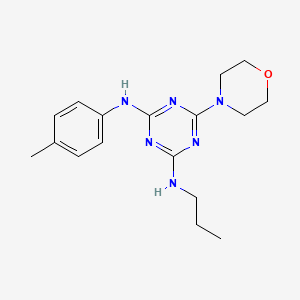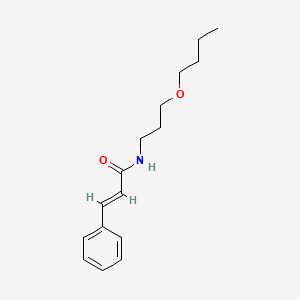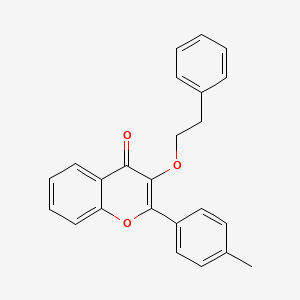![molecular formula C19H20N4O4S B4852638 2-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4852638.png)
2-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Descripción general
Descripción
2-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide, also known as N-(3-(pentanoylamino)phenyl)-2-nitrobenzothioamide (PNB), is a chemical compound that has been widely used in scientific research. PNB is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and quality control in the endoplasmic reticulum (ER).
Aplicaciones Científicas De Investigación
PNB has been widely used as a tool compound to study the role of PDI in various biological processes. PDI is involved in the folding and maturation of many secreted and membrane-bound proteins, including immunoglobulins, enzymes, and receptors. PDI also plays a critical role in the ER stress response, which is activated when the protein folding capacity of the ER is overwhelmed. PNB has been used to investigate the role of PDI in cancer, neurodegenerative diseases, and viral infections.
Mecanismo De Acción
PNB inhibits the enzymatic activity of PDI by covalently modifying its active site cysteine residues. PDI has two catalytic domains, a and a', each containing a CXXC motif (where X is any amino acid). PNB reacts with the thiol groups of the cysteine residues in the CXXC motifs, leading to the formation of a disulfide bond between PNB and PDI. This covalent modification irreversibly inactivates PDI, leading to the accumulation of misfolded proteins in the ER and the activation of the ER stress response.
Biochemical and Physiological Effects:
PNB has been shown to induce ER stress and apoptosis in cancer cells, making it a potential anticancer agent. PNB has also been shown to protect neurons from oxidative stress and reduce the accumulation of misfolded proteins in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. PNB has been used to study the role of PDI in the replication of various viruses, including hepatitis C virus, dengue virus, and Zika virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PNB is a potent and specific inhibitor of PDI, making it a valuable tool compound for studying the role of PDI in various biological processes. However, PNB has some limitations in lab experiments. PNB irreversibly inactivates PDI, which can lead to off-target effects and the accumulation of misfolded proteins. PNB also has poor solubility in water, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on PNB. One area of interest is the development of more potent and selective PDI inhibitors that can be used as potential therapeutics for cancer and neurodegenerative diseases. Another area of interest is the identification of PDI substrates and client proteins, which can provide insights into the biological functions of PDI. Finally, the role of PDI in viral infections is an area of active research, and PNB can be used to investigate the potential of PDI inhibitors as antiviral agents.
Propiedades
IUPAC Name |
2-nitro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-2-3-11-17(24)20-13-7-6-8-14(12-13)21-19(28)22-18(25)15-9-4-5-10-16(15)23(26)27/h4-10,12H,2-3,11H2,1H3,(H,20,24)(H2,21,22,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIAVRMBUFGREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B4852575.png)

![N-allyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4852588.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4852589.png)

![methyl 4-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl]benzoate](/img/structure/B4852604.png)

![N-(3-chloro-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)acetamide](/img/structure/B4852607.png)

![3-methyl-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4852618.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4852628.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4852633.png)
![N-[2-(tert-butylthio)ethyl]-2-(9H-fluoren-9-ylthio)acetamide](/img/structure/B4852657.png)